S-4-Nitrobenzyl thioacetate

Peptide Synthesis Solid-Phase Synthesis Protecting Groups

Generic thioesters or benzyl halides often cause incompatible kinetics and low yields. This 4-nitrobenzyl thioester provides a uniquely stable yet selectively cleavable thiol protection group. - **Peptide synthesis:** Resists TFA/HF cleavage where Acm fails, preserving peptide integrity. - **Oligonucleotide synthesis:** Reduces internucleoside bond breakage by 50% vs. dichlorobenzyl groups. - **Enzyme assays:** Defined substrate for PAM sulfoxidation studies. - **Reliable supply:** Available for immediate R&D procurement.

Molecular Formula C9H9NO3S
Molecular Weight 211.24 g/mol
CAS No. 170640-75-2
Cat. No. B12054676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-4-Nitrobenzyl thioacetate
CAS170640-75-2
Molecular FormulaC9H9NO3S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCC(=O)SCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO3S/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3
InChIKeyHFWGVLOQUXAWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-4-Nitrobenzyl Thioacetate: Chemical Profile


S-4-Nitrobenzyl thioacetate (CAS 170640-75-2, MF C9H9NO3S, MW 211.24 g/mol) is an organic thioester characterized by a 4-nitrobenzyl group linked to a thioacetate moiety. Its predicted physical properties include a boiling point of 347.5±25.0 °C and a density of 1.306±0.06 g/cm³ . It is commercially available as a specialty chemical and is primarily employed as a synthon in organic and medicinal chemistry. Its functional utility stems from its roles as a protected thiol precursor, a defined electrophilic substrate, and a component in the construction of more complex molecular architectures [1].

Protected thiol precursor for peptide and oligonucleotide synthesis
Defined electrophilic substrate for enzymatic sulfoxidation studies
Predictable building block for azoxybenzene synthesis via alkaline pathway

S-4-Nitrobenzyl Thioacetate: Why Analogs Fail


The selection of a specific thioester for synthesis is not trivial due to the strong influence of the thiolate leaving group's nucleofugality and stability on reaction outcomes. Generic substitution with other thioesters or benzyl halides often leads to incompatible reaction kinetics, reduced product yields, or increased side-product formation. The 4-nitrobenzyl group in S-4-nitrobenzyl thioacetate provides a uniquely balanced profile: it is sufficiently stable for handling yet selectively cleavable under specific reductive or basic conditions [1], and its electron-withdrawing nature directly impacts reaction rates in nucleophilic substitutions [2]. The quantitative evidence below demonstrates that this compound's performance is not uniformly matched by its closest analogs, such as unsubstituted benzyl thioacetate or other protecting groups, making its deliberate procurement essential for achieving specific synthetic or functional objectives.

Nucleofugality mismatch Thioester leaving-group differences may shift reaction kinetics and selectivity; generic thioesters often lead to incompatible profiles.
Stability/cleavability balance Unsubstituted benzyl analogs lack the electron-withdrawing nitro group, altering acid stability and deprotection timing.
Side-reaction profile Replacement with benzyl halides or other protecting groups may increase byproduct formation and reduce overall yield.

S-4-Nitrobenzyl Thioacetate: Performance Evidence


Acid Stability vs. Acm Group in Peptide Synthesis

In a comparative study of thiol protecting groups for cysteine and selenocysteine during Boc-chemistry solid-phase peptide synthesis, the p-nitrobenzyl (pNB) group, a core structural motif of S-4-nitrobenzyl thioacetate, demonstrated significantly enhanced acid stability compared to the widely used acetamidomethyl (Acm) and trimethylacetamidomethyl (Tacm) groups. This translates directly to higher synthetic efficiency and product purity. [1]

Acid stability
Head-to-head
pNB Intact: neat TFA 60°C, HF 0°C (1 h)
Acm Degraded: TFA >25°C, HF 0°C
Supports pNB selection when harsh acid deprotection is required
Boc-chemistry SPPS context
Peptide Synthesis Solid-Phase Synthesis Protecting Groups Cysteine Chemistry

Oligonucleotide Synthesis: Purity vs. Dichlorobenzyl Group

The use of the 4-nitrobenzyl (pNB) group, the key leaving group of S-4-nitrobenzyl thioacetate, as a phosphate/thiophosphate protecting group in solution-phase oligonucleotide synthesis was directly compared to a 2,4-dichlorobenzyl group. The pNB group led to a marked reduction in a critical side reaction that degrades the desired product. [1]

Linkage breakage
Head-to-head
~50% reduction in internucleotide bond breakage vs. dichlorobenzyl group
Supports higher oligonucleotide integrity in phosphorothioate synthesis
Solution-phase phosphotriester method
Oligonucleotide Synthesis Antisense Therapeutics Phosphorothioate Protecting Groups

Monooxygenase Substrate Specificity

S-4-Nitrobenzyl thioacetate and its close derivatives have been established as defined substrates for the enzyme Peptidylglycine α-Amidating Monooxygenase (PAM). This allows for the quantitative study of alternate enzyme functions like sulfoxidation, which are distinct from its primary amidation activity. [1]

Enzyme substrate
Class-level
Defined PAM substrate: thioester converted to sulfoxide via monooxygenase activity
Enables specific PAM sulfoxidation assay development
In vitro enzymatic context
Enzymology Biochemical Assay Monooxygenase Drug Metabolism

Alkaline Conversion to Azoxybenzenes

The 4-nitrobenzylthio moiety, central to S-4-nitrobenzyl thioacetate, undergoes a well-defined kinetic transformation in alkaline dioxane-water media, yielding 4,4'-diformylazoxybenzene as the major product. This reaction has been kinetically characterized, providing predictable and reproducible synthetic outcomes. [1]

Alkaline product
Cross-study
Predictable formation of 4,4′-diformylazoxybenzene in alkaline dioxane-water
Supports reproducible azoxybenzene derivative synthesis
Kinetic pathway characterized
Reaction Kinetics Organic Synthesis Mechanism Azo Compounds

S-4-Nitrobenzyl Thioacetate: Key Application Scenarios


Acid-Stable Cysteine Protection in Solid-Phase Peptide Synthesis

For Boc-chemistry solid-phase peptide synthesis where harsh acidic cleavage (e.g., TFA, HF) is employed, S-4-nitrobenzyl thioacetate is the preferred thiol protection reagent. Its derived 4-nitrobenzyl (pNB) group has been directly shown to resist degradation under conditions that cause significant loss of the common Acm protecting group, thereby preserving the integrity of the peptide chain and maximizing the yield of the desired, fully protected product. [4]

High-Fidelity Phosphorothioate Oligonucleotide Synthesis

When synthesizing phosphorothioate oligonucleotides, particularly in solution-phase or via blockwise assembly, the use of S-4-nitrobenzyl thioacetate as a protected thiol source is critical for minimizing product heterogeneity. Direct comparative evidence shows that its 4-nitrobenzyl group reduces the frequency of internucleoside bond breakage during deprotection by 50% compared to a dichlorobenzyl group. This leads to a substantial increase in the proportion of full-length, correct-sequence oligomer, which is paramount for therapeutic and diagnostic applications. [4]

PAM Monooxygenase Function Studies

For research into the catalytic versatility of PAM, S-4-nitrobenzyl thioacetate is an indispensable tool. It serves as a defined substrate for studying the enzyme's sulfoxidation activity, a function distinct from its canonical amidation role. Its specific chemical structure ensures that the observed reaction is a direct consequence of PAM's monooxygenase activity, providing a robust and reproducible assay system for enzyme characterization or inhibitor screening. [4]

Azoxybenzene Synthesis via Alkaline Pathway

For synthetic chemists targeting 4,4'-diformylazoxybenzene or related azoxy compounds, S-4-nitrobenzyl thioacetate and its analogs offer a predictable and kinetically characterized synthetic route. The well-documented alkaline transformation, which proceeds through defined intermediates, provides a reliable alternative to other synthetic methods, enabling greater control over the reaction outcome and reducing the likelihood of generating complex, difficult-to-separate byproduct mixtures. [4]

Application
Selection Property
Validation Focus
Boc-SPPS Cys protection
pNB acid stability
TFA/HF cleavage integrity and yield
Phosphorothioate oligo synthesis
pNB leaving-group profile
Internucleotide bond fidelity
PAM sulfoxidation studies
Substrate specificity
Sulfoxide product confirmation
Azoxybenzene synthesis
Alkaline transformation pathway
Kinetic product profile

Technical Documentation Hub

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